molecular formula C15H11N7OS B6441063 N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2549029-41-4

N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

Cat. No.: B6441063
CAS No.: 2549029-41-4
M. Wt: 337.4 g/mol
InChI Key: PCJUNQWNWUOANY-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Benzothiadiazoles are another class of heterocyclic compounds that are often used in organic chemistry.


Synthesis Analysis

The synthesis of triazoles often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .


Molecular Structure Analysis

Triazoles have a molecular formula of C2H3N3 and are present as a central structural component in a number of drug classes . The presence of a carboxamide functionality in the composition of organic molecules was found to be essential in many clinically approved synthetic and naturally derived drugs .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to their versatile structure. They are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles and benzothiadiazoles can vary widely depending on their specific structure. Some triazoles show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23% .

Mechanism of Action

Future Directions

The future directions in the research of triazoles and benzothiadiazoles could involve the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . There is also a potential for the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo-based drugs for the treatment of multifunctional diseases .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N7OS/c23-15(16-9-2-1-3-10-13(9)21-24-20-10)11-6-7-12-17-18-14(8-4-5-8)22(12)19-11/h1-3,6-8H,4-5H2,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJUNQWNWUOANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)C(=O)NC4=CC=CC5=NSN=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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